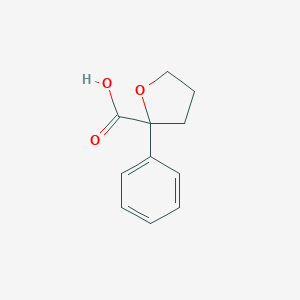

2-Phenyltetrahydrofuran-2-carboxylic acid

Description

2-Phenyltetrahydrofuran-2-carboxylic acid (CAS: 19679-84-6) is a bicyclic compound featuring a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol (calculated). This compound is primarily utilized in pharmaceutical research as a chiral building block for synthesizing complex molecules, such as protease inhibitors and receptor modulators . Its structural rigidity and stereochemical diversity make it valuable in drug discovery.

Properties

IUPAC Name |

2-phenyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)11(7-4-8-14-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCFRUQFTPLHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19679-84-6 | |

| Record name | 2-phenyloxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyltetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with dihydrofuran in the presence of a strong acid can yield the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with tetrahydrofuran-2-carboxylic acid chloride to form the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: Formation of phenyl-substituted ketones or aldehydes.

Reduction: Formation of phenyl-substituted alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Synthetic Chemistry

1.1 Building Block in Organic Synthesis

2-Phenyltetrahydrofuran-2-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows for various transformations leading to the formation of complex molecules. For instance, it has been utilized in the synthesis of tetrahydrofuran derivatives through catalytic reactions, which are essential intermediates in pharmaceutical development .

1.2 Diastereoselective Synthesis

Recent studies have demonstrated the compound's role in diastereoselective synthesis processes. It has been involved in copper-catalyzed cascade reactions where it reacts with α,β-unsaturated esters to yield highly substituted tetrahydrofurans. The diastereoselectivity of these reactions can be influenced by reaction conditions and the choice of ligands, showcasing its versatility .

Pharmaceutical Applications

2.1 Drug Development

The pharmacological potential of this compound is being explored in drug development. Its derivatives have shown promise as potential therapeutic agents due to their ability to modulate biological pathways. For example, compounds derived from this acid have been studied for their anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

2.2 Targeted Delivery Systems

Innovative applications include its use in targeted delivery systems aimed at enhancing the efficacy of drugs while minimizing side effects. Research indicates that incorporating 2-phenyltetrahydrofuran derivatives into delivery systems can improve the stability and release profiles of active pharmaceutical ingredients (APIs) .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composite materials .

3.2 Functional Materials

The compound's unique chemical properties allow for its use in creating functional materials with specific characteristics such as hydrophobicity or biocompatibility. These materials are increasingly relevant in biomedical applications, including drug delivery systems and tissue engineering scaffolds .

Case Studies

Mechanism of Action

The mechanism of action of 2-phenyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its phenyl group allows for π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

2-Furoic Acid (Furan-2-carboxylic Acid)

- Molecular Formula : C₅H₄O₃

- Molecular Weight : 112.08 g/mol

- Physical Properties : Crystalline solid (MP: 129–130°C; BP: 230–232°C), soluble in water and polar solvents .

- Key Differences : Lacks the tetrahydrofuran ring and phenyl group, resulting in reduced steric hindrance and higher aromaticity.

- Applications : Precursor for agrochemicals and food additives. Derivatives include 2-furoyl chloride and mometasone furoate .

Tetrahydrofuran-2-carboxylic Acid

5-Oxotetrahydrofuran-2-carboxylic Acid

Thiophene-2-carboxylic Acid

4-Formylfuran-2-carboxylic Acid

- Molecular Formula : C₆H₄O₄

- Molecular Weight : 140.09 g/mol

- Key Differences : Contains a formyl group at the 4-position, enabling conjugation reactions .

Physicochemical Properties Comparison

Biological Activity

2-Phenyltetrahydrofuran-2-carboxylic acid (PTHCA), an organic compound with the molecular formula C_{11}H_{12}O_{3}, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

PTHCA features a tetrahydrofuran ring with a phenyl substituent and a carboxylic acid group, which contribute to its reactivity and biological profile. The presence of the carboxylic acid allows for hydrogen bonding, while the phenyl group facilitates π-π interactions with aromatic residues in proteins, enhancing its potential as a bioactive compound.

Antimicrobial Properties

Research indicates that PTHCA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

PTHCA has been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through the activation of caspase pathways. This effect is mediated by the compound's ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities of PTHCA

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis | Activation of caspase pathways |

| Enzyme Inhibition | Potential inhibitor | Interaction with enzyme active sites |

The biological activity of PTHCA is largely attributed to its interaction with various molecular targets. It acts as an inhibitor or activator of certain enzymes, influencing several biochemical pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing compound-protein complexes, while the phenyl group enhances binding affinity through π-π interactions.

Case Studies

- Antimicrobial Study : In a study evaluating the antibacterial efficacy of PTHCA, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This study highlighted PTHCA's potential as a scaffold for developing new antimicrobial agents.

- Cancer Cell Line Testing : A series of experiments conducted on MCF-7 breast cancer cells demonstrated that PTHCA reduced cell viability by 60% at a concentration of 25 µM after 48 hours. The study concluded that PTHCA could serve as a promising candidate for further development in cancer therapeutics.

Applications in Medicinal Chemistry

Due to its diverse biological activities, PTHCA is being explored for various applications in medicinal chemistry:

- Drug Development : Its structural features make it a suitable candidate for modifications aimed at enhancing potency and selectivity against specific biological targets.

- Pharmacophore Design : The compound's ability to interact with multiple targets allows it to be used as a pharmacophore in drug design, potentially leading to novel therapeutic agents .

Q & A

Q. What are the common synthetic routes for 2-Phenyltetrahydrofuran-2-carboxylic acid?

The primary synthesis involves catalytic hydrogenation of 2-furoic acid derivatives. For example, 2-furoic acid can undergo hydrogenation under controlled pressure (1–5 atm) with palladium or platinum catalysts to yield tetrahydrofuran-2-carboxylic acid derivatives. Subsequent phenyl group introduction may involve Friedel-Crafts alkylation or coupling reactions using aryl halides .

| Method | Conditions | Key Reagents/Catalysts |

|---|---|---|

| Hydrogenation of 2-furoic acid | H₂ (1–5 atm), 25–80°C | Pd/C, PtO₂ |

| Phenylation | Lewis acid (e.g., AlCl₃), reflux | Phenyl halides, Grignard reagents |

Q. What safety precautions are critical when handling this compound?

- Storage : Stable under normal conditions but incompatible with strong oxidizers (e.g., peroxides), strong acids/bases. Store in a cool, ventilated area away from ignition sources .

- Handling : Use PPE (gloves, goggles), avoid inhalation of dust, and ensure local exhaust ventilation. In case of skin contact, wash immediately with soap and water .

Q. How is this compound characterized structurally?

Key techniques include:

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrahydrofuran ring (C-O-C ~1250 cm⁻¹) .

- NMR : ¹H NMR shows phenyl protons (δ 7.2–7.5 ppm) and tetrahydrofuran protons (δ 3.5–4.5 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 206 (C₁₁H₁₀O₃) confirms molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic hydrogenation yields?

Discrepancies often arise from variations in:

- Catalyst loading : Higher Pd/C ratios (5–10%) improve yield but may increase side reactions.

- Solvent polarity : Polar solvents (e.g., ethanol) favor protonation, while nonpolar solvents (e.g., THF) stabilize intermediates.

- Temperature/pressure : Optimize to balance reaction rate and over-reduction risks. Systematic DOE (Design of Experiments) is recommended to identify optimal conditions .

Q. What strategies are effective for studying its biological activity in drug discovery?

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays.

- Derivatization : Synthesize amide or ester derivatives to enhance bioavailability. For example, coupling with amines via EDC/NHS chemistry .

- Molecular docking : Model interactions with target proteins (e.g., inflammatory mediators) to predict binding affinity.

Q. How can spectroscopic data be used to differentiate stereoisomers of this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.

- VCD (Vibrational Circular Dichroism) : Detects subtle differences in carbonyl and ring vibrations between enantiomers .

- NOESY NMR : Identifies spatial proximity of phenyl and tetrahydrofuran protons to confirm stereochemistry.

Methodological Considerations for Data Contradictions

Q. Why do different studies report varying stability profiles for this compound?

Stability depends on:

- pH : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening.

- Light exposure : Photooxidation may form peroxides; store in amber glass under inert gas .

- Analytical methods : HPLC purity vs. NMR integration can yield conflicting results due to undetected impurities.

Key Applications in Scientific Research

Q. What are its roles in materials science?

- Coordination polymers : Acts as a ligand for metal-organic frameworks (MOFs) due to carboxylic acid and oxygen donor sites.

- Chiral catalysts : Used in asymmetric synthesis when functionalized with chiral auxiliaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.